(4-Chloro-3-(trifluoromethoxy)phenyl)methanol
Overview
Description
Synthesis Analysis
A paper titled “Synthesis and analgesic potential of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues against pain model in mice” discusses the synthesis of a series of derivatives of a similar compound . The derivatives were synthesized and characterized by physical and spectral methods .Scientific Research Applications
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Photothermal Applications of Two-Dimensional Nanomaterials
- Application: Photothermal conversion has become increasingly attractive in recent years. Among various photothermal agents, two-dimensional (2D) nanomaterials tend to become mainstream due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility .
- Method: The 2D nanomaterials are used as photothermal agents in various applications including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
- Results: The use of 2D nanomaterials in these applications has shown promising results due to their higher photothermal conversion efficiency .
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Synthesis and Application of Trifluoromethylpyridines
- Application: Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and in the production of pharmaceutical and veterinary products .
- Method: The synthesis of TFMP derivatives involves various chemical reactions. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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Synthesis and Applications of α-Trifluoromethylstyrene Derivatives
- Application: α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Method: These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type reactions .
- Results: The development of these compounds has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
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Fluorinated Metal-Organic Frameworks (F-MOFs)
- Application: Fluorinated MOFs (F-MOFs) have unique structural features and are used in various applications .
- Method: The synthesis of F-MOFs involves the use of fluorine atoms as anionic units or as coordinating elements of more complex inorganic units .
- Results: The use of F-MOFs in these applications has shown promising results due to their unique structural features .
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Trifluoromethylpyridine in Agrochemical and Pharmaceutical Compounds
- Application: Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
- Method: The synthesis of TFMP derivatives involves various chemical reactions. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results: Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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Synthesis and Applications of α-Trifluoromethylstyrenes
- Application: α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Method: These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution .
- Results: The development of these compounds has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
Safety And Hazards
properties
IUPAC Name |
[4-chloro-3-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFVCOVRKUVQTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590652 | |
Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol | |
CAS RN |
886500-89-6 | |
Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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